Minnelide-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

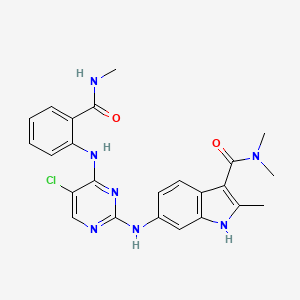

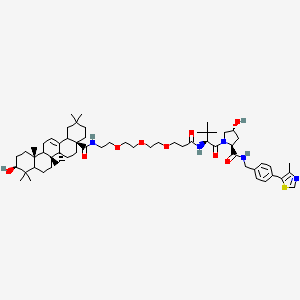

Minnelide-d3 is a water-soluble prodrug of triptolide, a diterpenoid triepoxide derived from the Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anticancer, anti-inflammatory, and immunosuppressive properties. This compound has been developed to overcome the solubility and toxicity issues associated with triptolide, making it a promising candidate for various therapeutic applications, particularly in oncology .

準備方法

Synthetic Routes and Reaction Conditions: Minnelide-d3 is synthesized through a series of chemical reactions starting from triptolide. The key steps involve the modification of triptolide to enhance its water solubility and reduce its toxicity. The synthetic route typically includes:

Hydroxylation: Introduction of hydroxyl groups to increase solubility.

Esterification: Formation of ester bonds to improve pharmacokinetic properties.

Purification: Use of chromatographic techniques to isolate the desired product

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.

Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.

Scalability: Techniques to scale up the production while maintaining product quality

化学反応の分析

Types of Reactions: Minnelide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties .

科学的研究の応用

Chemistry: Used as a model compound for studying the reactivity of diterpenoid triepoxides.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.

Medicine: Evaluated in clinical trials for its anticancer properties, particularly in gastrointestinal and pancreatic cancers.

作用機序

Minnelide-d3 exerts its effects through multiple mechanisms:

Inhibition of Transcription Factors: Targets key transcription factors such as c-MYC, leading to the downregulation of oncogenes.

Induction of Apoptosis: Activates apoptotic pathways, resulting in programmed cell death.

Modulation of Immune Response: Suppresses inflammatory cytokines and enhances immune cell infiltration .

類似化合物との比較

Minnelide-d3 is compared with other triptolide analogs, such as:

Triptolide: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.

(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity immunosuppressant currently in clinical trials.

Triptolide derivatives: Various modified forms with improved pharmacokinetic and pharmacodynamic profiles .

This compound stands out due to its enhanced solubility, reduced toxicity, and promising therapeutic potential, making it a unique and valuable compound in the field of medicinal chemistry .

特性

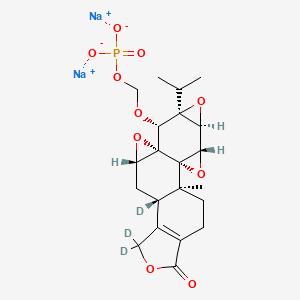

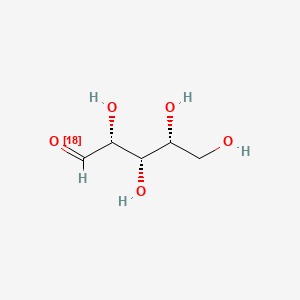

分子式 |

C21H25Na2O10P |

|---|---|

分子量 |

517.4 g/mol |

IUPAC名 |

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-13,15,15-trideuterio-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |

InChI |

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1/i7D2,12D;; |

InChIキー |

ZHBJMVNZRZUQEP-YAQVHGLUSA-L |

異性体SMILES |

[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)